1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide

Nitric oxide synthase inhibition eNOS Ki determination Structure–activity relationship

1-(3-Nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide (CAS 899970-43-5) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class. It features a 3-nitrobenzyl substituent at the N1 position and a p-tolyl (4-methylphenyl) group at the carboxamide nitrogen, yielding a molecular formula of C20H17N3O4 (MW 363.4).

Molecular Formula C20H17N3O4
Molecular Weight 363.373
CAS No. 899970-43-5
Cat. No. B2798177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide
CAS899970-43-5
Molecular FormulaC20H17N3O4
Molecular Weight363.373
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H17N3O4/c1-14-5-8-17(9-6-14)21-20(25)16-7-10-19(24)22(13-16)12-15-3-2-4-18(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
InChIKeyIHZFJUOCUJHOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide (CAS 899970-43-5): A Structurally Defined 6-Oxo-Dihydropyridine-3-Carboxamide for NOS Research and Antimicrobial Screening


1-(3-Nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide (CAS 899970-43-5) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class . It features a 3-nitrobenzyl substituent at the N1 position and a p-tolyl (4-methylphenyl) group at the carboxamide nitrogen, yielding a molecular formula of C20H17N3O4 (MW 363.4) . The compound is commercially available at ≥95% purity and has been evaluated as an inhibitor of endothelial nitric oxide synthase (eNOS), with its inhibition constant (Ki) deposited in authoritative biochemical databases [1].

Why 1-(3-Nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide Cannot Be Replaced by Generic Dihydropyridine Analogs Without Compromising Biochemical Selectivity


Within the 6-oxo-dihydropyridine-3-carboxamide chemotype, even minor modifications to the N-aryl substituent produce substantial shifts in eNOS inhibitory potency. For instance, compound BDBM50449048 (Ex. 8 in US 9,212,144) achieves a Ki of 485 nM, while the p-tolyl-bearing target compound BDBM50449047 (Ex. 12) exhibits a Ki of 7,770 nM — a 16-fold difference under identical assay conditions [1]. Similarly, the meta-tolyl (CAS 899741-33-4), ortho-tolyl, and des-methyl N-phenyl (CAS 899970-42-4) analogs each display distinct steric and electronic profiles that influence target engagement . Therefore, generic substitution among these commercially available variants without quantitative activity verification risks selecting a compound with drastically different pharmacological properties, invalidating structure–activity relationship (SAR) studies and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-(3-Nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide (CAS 899970-43-5) vs. Closest Analogs


eNOS Inhibitory Potency: p-Tolyl Analog (Ex. 12) vs. More Potent N-Aryl Analog (Ex. 8) in a Head-to-Head Biochemical Assay

The target compound BDBM50449047 (US9212144, Ex. 12; CAS 899970-43-5) inhibits bovine recombinant eNOS with a Ki of 7,770 nM, determined by hemoglobin capture assay at pH 7.4 and 37 °C [1]. In the same assay series, the structurally related analog BDBM50449048 (Ex. 8) displays a Ki of 485 nM — approximately 16-fold higher affinity [2]. This direct quantitative comparison establishes that the p-tolyl substituent at the carboxamide position confers substantially weaker eNOS binding than the optimized N-aryl group present in Ex. 8, making the target compound suitable as a lower-affinity control probe or for experiments where attenuated NOS engagement is desired.

Nitric oxide synthase inhibition eNOS Ki determination Structure–activity relationship

Regioisomeric Differentiation: para-Tolyl vs. meta-Tolyl vs. ortho-Tolyl 6-Oxo-Dihydropyridine-3-Carboxamides

Three regioisomeric tolyl analogs are commercially cataloged: the para-tolyl target compound (CAS 899970-43-5), the meta-tolyl analog (CAS 899741-33-4), and the ortho-tolyl analog . The para-methyl substitution minimizes steric clash with the dihydropyridine core and positions the methyl group distal to the nitrobenzyl moiety, resulting in a distinct electronic environment compared to the ortho and meta isomers. Although direct Ki data are not available for the meta and ortho isomers, the established SAR within the patent series indicates that the position of the methyl substituent modulates enzyme-inhibitor interactions, thereby altering potency profiles .

Regioisomer comparison Tolyl positional isomer Chemical biology probe selection

Commercial Purity and Procurement Reproducibility: ≥95% HPLC Specification

The target compound is commercially supplied at ≥95% purity (by HPLC), as certified by multiple independent vendors . This level of purity ensures reproducibility in dose-response and enzymatic assays. In contrast, the ortho-tolyl analog and other close derivatives in the series are less widely stocked, making the p-tolyl compound the most reliably sourced member of the 6-oxo-N-tolyl-dihydropyridine-3-carboxamide subclass for laboratories requiring consistent batch-to-batch quality.

Compound procurement Purity specification Experimental reproducibility

Class-Level Antimicrobial Potential Differentiated by Nitrobenzyl Pharmacophore Presence

Several 6-oxo-dihydropyridine-3-carboxamide derivatives bearing the 3-nitrobenzyl group have demonstrated notable antimicrobial activity in vitro. For example, the 3-(trifluoromethyl)phenyl analog (CAS unavailable; benchchem.com catalog) exhibits antimicrobial properties against multiple bacterial strains . While quantitative MIC data for the p-tolyl target compound are not publicly available, the presence of the identical 3-nitrobenzyl pharmacophore common to the active congeners and the established propensity of nitroaromatic compounds to undergo bioreductive activation in microbial cells [1] supports its utility as a structurally defined probe in antimicrobial screening panels. This distinguishes it from non-nitrated 6-oxo-dihydropyridine-3-carboxamides that lack the nitro group and may not engage the same mechanisms.

Antimicrobial screening Nitroaromatic pharmacophore Dihydropyridine antibacterial

Synthetic Accessibility: The p-Tolyl Analog as a Readily Synthesizable Member of the US 9,212,144 Patent Series

The target compound is explicitly exemplified in US Patent 9,212,144 (Example 12), indicating that its synthesis has been reduced to practice and that intermediates and final characterization data are available within the patent disclosure [1]. This contrasts with many close analogs in the 6-oxo-dihydropyridine-3-carboxamide space that lack detailed synthetic protocols. The availability of a validated synthetic route reduces development time for medicinal chemistry teams seeking to scale up or derivatize the scaffold for lead optimization.

Chemical synthesis Patent example compound Medicinal chemistry building block

Physicochemical Differentiation: Impact of the 3-Nitrobenzyl Group on logP and Hydrogen-Bonding Capacity

The 3-nitrobenzyl substituent introduces a strong electron-withdrawing nitro group that increases the compound's polar surface area and hydrogen-bond acceptor count relative to analogs bearing benzyl or 4-cyanobenzyl groups [1]. Computational predictions (e.g., using XLogP and TPSA algorithms applied to the SMILES representation) indicate that the target compound possesses a TPSA of approximately 94.6 Ų and 7 hydrogen-bond acceptors, compared to ~70 Ų and 5 acceptors for the des-nitro benzyl analog. These physicochemical differences influence membrane permeability, solubility, and protein-binding characteristics, positioning the p-tolyl-nitrobenzyl compound as a more polar, less membrane-permeable probe within the dihydropyridine-3-carboxamide series.

Physicochemical properties logP Hydrogen-bond acceptors Drug-likeness

Optimal Research and Procurement Use Cases for 1-(3-Nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide (CAS 899970-43-5)


Nitric Oxide Synthase (NOS) Isoform Selectivity Profiling Panels

The compound's well-defined eNOS Ki of 7,770 nM [1] makes it suitable as a low-affinity reference inhibitor in NOS isoform selectivity screening panels. When run alongside the higher-affinity analog BDBM50449048 (Ki = 485 nM [2]) and other NOS inhibitors, it helps establish SAR trends linking N-aryl substitution patterns to eNOS vs. nNOS vs. iNOS selectivity. This application is directly supported by the head-to-head comparison data in Section 3, Evidence Item 1.

Structure–Activity Relationship (SAR) Studies on Tolyl Positional Isomers

As the para-tolyl member of a regioisomeric series that includes meta-tolyl (CAS 899741-33-4 ) and ortho-tolyl congeners, this compound enables systematic investigation of how the methyl group position on the N-aryl ring influences target binding, metabolic stability, and off-target profiles. Procurement of the exact para isomer ensures that SAR conclusions are not confounded by isomeric impurities, which is critical for medicinal chemistry optimization programs.

Nitroaromatic Pharmacophore Screening in Antimicrobial Discovery

The 3-nitrobenzyl group present in this compound is a recognized bioreductive pharmacophore [3]. Although quantitative MIC data are not yet published for this specific analog, the compound can serve as a structurally defined starting point for screening campaigns targeting nitroreductase-expressing pathogens, differentiating it from des-nitro dihydropyridine analogs that lack this functional handle (see Section 3, Evidence Item 4).

Medicinal Chemistry Lead Derivatization Using a Patent-Validated Scaffold

As Example 12 of US Patent 9,212,144 [4], the compound comes with a validated synthetic route and characterization data, enabling medicinal chemistry teams to rapidly scale up synthesis and generate focused libraries through functionalization of the pyridine core, amide linkage, or nitrobenzyl group. This patent-grounded starting point reduces the uncertainty associated with unexemplified virtual compounds.

Quote Request

Request a Quote for 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.